N'-benzoyl-5-nitro-2-furohydrazide
Description
N'-Benzoyl-5-nitro-2-furohydrazide is a nitrofuran derivative characterized by a benzoyl-substituted hydrazide moiety attached to a 5-nitro-2-furan ring. The nitro group on the furan ring is a critical structural feature, as it enhances electrophilicity and biological activity, particularly in carcinogenicity studies .
Properties
IUPAC Name |
N'-benzoyl-5-nitrofuran-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-11(8-4-2-1-3-5-8)13-14-12(17)9-6-7-10(20-9)15(18)19/h1-7H,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRILHXUEHSTWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Carcinogenicity
- Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide: Demonstrated potent carcinogenicity in mice, inducing stomach adenocarcinomas (21/22 mice) and leukemias (19/22). The nitro group is critical, as non-nitrated analogs showed reduced tumorigenicity .
- 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine : Caused hemangioendothelial sarcomas in 100% of rats, primarily in the liver and mesentery. The oxadiazine ring shifts tumor localization compared to thiazolyl derivatives .
- This compound (hypothetical): The benzoyl group may reduce acute toxicity compared to thiazolyl or oxadiazine derivatives, but nitro-mediated carcinogenicity remains plausible.
Critical Analysis of Substituent Effects
- Nitro Group: Essential for carcinogenicity; its removal (e.g., 2-furaldehyde semicarbazone) reduced tumor incidence from 76% to 20% .
- Heterocyclic Rings : Thiazolyl and oxadiazine moieties alter tumor localization (e.g., stomach vs. liver) by modulating tissue-specific interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
